But-2-enedioyl dichloride

Description

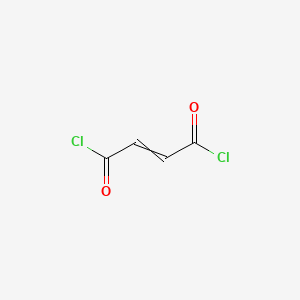

But-2-enedioyl dichloride, also known as fumaryl (B14642384) chloride, is an organic compound with the chemical formula C₄H₂Cl₂O₂. ontosight.ai It exists as a colorless to yellow liquid and is characterized by the presence of a carbon-carbon double bond in the trans-configuration, flanked by two acyl chloride groups. guidechem.com This arrangement of functional groups imparts high reactivity to the molecule, making it a versatile reagent in various chemical transformations.

Unsaturated diacid chlorides are a class of organic compounds that possess both a carbon-carbon double or triple bond and two acid chloride groups. The presence of the acyl chloride groups makes them highly susceptible to nucleophilic attack, allowing for the formation of esters, amides, and other carboxylic acid derivatives. fiveable.me The unsaturation within the carbon backbone provides a site for various addition reactions and polymerization processes.

The combination of these reactive sites in a single molecule makes unsaturated diacid chlorides, such as this compound, powerful bifunctional building blocks in organic synthesis. They can react with a variety of nucleophiles to create complex molecular architectures. ontosight.ai For instance, their reaction with diols or diamines can lead to the formation of polyesters and polyamides, respectively. Furthermore, the double bond can be functionalized through reactions like hydrogenation, halogenation, or Diels-Alder cycloadditions, further expanding their synthetic utility. scispace.comocr.org.uk

The preparation of this compound, often referred to as fumaryl chloride in older literature, has been documented through several synthetic routes. Early methods involved the reaction of fumaric acid with reagents like thionyl chloride or phosphorus pentachloride. ontosight.aiguidechem.com Another established procedure involves the reaction of maleic anhydride (B1165640) with phthaloyl chloride, sometimes in the presence of a catalyst like zinc chloride. guidechem.comorgsyn.orglookchem.com

Initial explorations into the reactivity of this compound focused on its use as a precursor for other organic compounds. Its ability to readily undergo reactions with nucleophiles was quickly recognized, leading to its use in the synthesis of various esters, amides, and other derivatives. ontosight.ai These early studies laid the groundwork for its later application in more complex synthetic endeavors, including polymer chemistry and materials science.

The contemporary applications of this compound are diverse, spanning several areas of chemical research and industry.

Polymer Chemistry: A significant application of this compound is in the synthesis of polymers. guidechem.com It serves as a monomer or a cross-linking agent in the production of specialty polymers. guidechem.com For example, it is a key reagent in the synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), a biocompatible and biodegradable polymer with applications in tissue engineering. nih.gov The reaction involves the condensation of poly(ethylene glycol) with this compound. nih.gov It is also used in the production of high molecular weight poly(propylene fumarate), which shows potential in drug delivery systems. lookchem.com

Organic Synthesis: this compound continues to be a valuable building block in organic synthesis for introducing the fumaroyl group into various molecules. guidechem.com This is particularly important in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.comlookchem.com Its reaction with amines to form amide bonds is a common strategy for constructing complex molecular frameworks. ontosight.ai

Materials Science: The reactivity of this compound is harnessed in the development of new materials. For instance, it has been used in the synthesis of bioadhesive constructs. google.com.na Its ability to react with various functional groups allows for the creation of cross-linked networks, leading to materials with specific properties like enhanced mechanical strength or thermal resistance. guidechem.com

Below is a table summarizing some key properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₂Cl₂O₂ ontosight.ai |

| Appearance | Clear yellow liquid guidechem.com |

| Synonyms | Fumaryl chloride, (2E)-2-Butenedioyl dichloride guidechem.com |

Here is an interactive data table summarizing some research findings related to the synthesis of polymers using this compound:

| Polymer | Co-reactant | Application |

| Oligo(poly(ethylene glycol) fumarate) (OPF) | Poly(ethylene glycol) | Tissue Engineering nih.gov |

| Poly(propylene fumarate) | Propylene Glycol | Drug Delivery lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-2-enedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYYJUJDFKGVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859513 | |

| Record name | But-2-enedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for But 2 Enedioyl Dichloride

Routes via Chlorination of Butenedioic Acid Derivatives

The most direct and common approach to synthesizing but-2-enedioyl dichloride involves the conversion of the carboxylic acid groups of its parent diacids, maleic acid and fumaric acid, into acyl chlorides. This transformation is typically achieved using various chlorinating agents.

This compound is derived from butenedioic acid, which has two geometric isomers: maleic acid (the cis isomer) and fumaric acid (the trans isomer). wikipedia.orgpearson.com The direct chlorination of these respective isomers can yield the corresponding acyl chloride isomer. Fumaric acid, the trans isomer, is a white solid that occurs widely in nature. wikipedia.org Maleic acid, the cis isomer, can be produced from the hydrolysis of maleic anhydride (B1165640), which is often synthesized through the catalytic oxidation of benzene (B151609) or butane. wikipedia.org

The synthesis of fumaryl (B14642384) chloride (trans-but-2-enedioyl dichloride) has been successfully achieved from fumaric acid. orgsyn.org Similarly, maleoyl chloride (cis-but-2-enedioyl dichloride) can be prepared from maleic acid. However, isomerization can occur under certain reaction conditions. For instance, the preparation of fumaryl chloride can start from maleic anhydride, where isomerization to the more stable trans form is induced during the reaction, often facilitated by a catalyst like zinc chloride. orgsyn.org

A variety of chlorinating agents can be employed to convert dicarboxylic acids to their corresponding diacyl dichlorides. Thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃) are two such reagents. reddit.comlibretexts.org

Thionyl Chloride (SOCl₂) is a widely used reagent for preparing acyl chlorides from carboxylic acids. libretexts.orgresearchgate.net Its reaction with a dicarboxylic acid like maleic or fumaric acid yields the desired diacyl dichloride. A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. libretexts.org This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, leaving the acyl chloride, which can then be purified by fractional distillation. libretexts.org The reaction can sometimes be slow and may require heating to reflux temperature. researchgate.net

Phosphoryl Chloride (POCl₃) , also known as phosphorus oxychloride, is another agent capable of chlorinating carboxylic acids. While it is commonly used for the dehydration of amides and elimination reactions with alcohols, it can also serve as a chlorinating agent. reddit.com The reaction mechanism differs from that of thionyl chloride, and the choice between the two can depend on the specific substrate and desired reaction conditions.

The following table provides a comparative overview of these two common chlorinating agents.

| Feature | Thionyl Chloride (SOCl₂) | Phosphoryl Chloride (POCl₃) |

| Physical State | Colorless liquid | Colorless liquid |

| Boiling Point | 76 °C | 106 °C |

| Byproducts | SO₂ (gas), HCl (gas) libretexts.org | Phosphoric acid derivatives (liquid/solid) |

| Purification | Simplified due to gaseous byproducts libretexts.org | Requires separation from non-volatile byproducts |

| Common Use | Conversion of carboxylic acids to acyl chlorides researchgate.net | Dehydrations, Vilsmeier-Haack reaction, chlorinations reddit.com |

Dehydrohalogenation Approaches for Related Precursors

An alternative synthetic strategy involves creating the carbon-carbon double bond at the same time as, or after, the formation of the acyl chloride functional groups. Dehydrohalogenation, an elimination reaction that removes a hydrogen halide (HX) from a molecule, is a classic method for forming alkenes. wikipedia.orglibretexts.org

This approach begins with a saturated precursor, such as a halogenated derivative of succinic acid (butanedioic acid). For example, starting with dichlorosuccinic acid or dibromosuccinic acid, a double dehydrohalogenation reaction can be induced to form the double bond of this compound. This elimination is typically promoted by treatment with a strong base. libretexts.org The order of reactivity for haloalkanes in dehydrohalogenation is typically tertiary > secondary > primary. libretexts.org The reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. youtube.com

The stereochemistry of the final product (cis or trans) is highly dependent on the stereochemistry of the starting halogenated precursor and the reaction mechanism. The E2 (bimolecular elimination) reaction pathway, which is common for dehydrohalogenation, proceeds most efficiently when the hydrogen atom and the halogen leaving group are in an anti-periplanar conformation (on opposite sides of the C-C bond). youtube.com

This stereochemical requirement allows for precise control over the isomer produced:

Synthesis of Fumaroyl Chloride (trans): Starting with meso-2,3-dihalosuccinic acid derivative, a double E2 elimination will lead to the formation of the trans alkene, resulting in fumaroyl chloride.

Synthesis of Maleoyl Chloride (cis): Starting with the racemic mixture (d,l)-2,3-dihalosuccinic acid derivative, the same anti-elimination process will yield the cis alkene, resulting in maleoyl chloride.

This relationship is summarized in the table below.

| Starting Precursor Stereoisomer | Elimination Mechanism | Product Isomer |

| meso-2,3-Dihalosuccinic Acid Derivative | Anti-elimination (E2) | trans (Fumaroyl) |

| (d,l)-2,3-Dihalosuccinic Acid Derivative | Anti-elimination (E2) | cis (Maleoyl) |

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov When applied to the synthesis of this compound, several factors can be considered to improve the environmental sustainability of the process.

The chlorination route using thionyl chloride offers an advantage in terms of waste separation, as its primary byproducts are gaseous. libretexts.org However, both SO₂ and HCl are toxic and corrosive gases that must be captured and neutralized ("scrubbed"), adding a necessary step to mitigate environmental release.

Dehydrohalogenation reactions often employ strong bases like potassium hydroxide (B78521) and produce significant quantities of salt waste (e.g., KCl), the disposal of which can be problematic on an industrial scale. wikipedia.org

To create a "greener" synthesis, the following aspects could be explored:

Catalytic Methods: Developing catalytic systems to replace stoichiometric chlorinating agents like SOCl₂ or PCl₅ would reduce waste and improve atom economy.

Solvent Choice: Utilizing safer, recyclable, or biodegradable solvents, or performing reactions under solvent-free conditions, can significantly reduce environmental impact. mdpi.com

Energy Efficiency: Employing methods like microwave irradiation can sometimes reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is key. sphinxsai.com Syntheses that avoid the use of heavy reagents (like phosphorus in PCl₅) and minimize byproduct formation are preferred. Chlorine chemistry can be part of a sustainable cycle, as chlorine is produced from abundant NaCl, and the byproduct HCl is a commercially valuable chemical. nih.gov

Optimization of Synthetic Conditions and Scalability in Research Contexts

The synthesis of this compound, also known as fumaryl chloride, is a critical process for the production of a versatile reagent used in various chemical syntheses. The optimization of its synthetic conditions and the scalability of the process are of significant interest in research to ensure high yields, purity, and efficiency. Two primary methods for the synthesis of this compound that have been subject to optimization and scalability considerations are the reaction of maleic anhydride with phthaloyl chloride and the reaction of fumaric acid with thionyl chloride.

Research into the synthesis of this compound from maleic anhydride has identified key parameters for optimizing the reaction conditions. A well-established method involves the use of phthaloyl chloride in the presence of a catalytic amount of anhydrous zinc chloride. researchgate.netorgsyn.org The reaction temperature has been found to be a critical factor; maintaining a temperature range of 130-135°C for approximately 2 hours is crucial for maximizing the yield. researchgate.netorgsyn.org Exceeding this temperature can lead to uncontrolled reactions and a significant reduction in the desired product. orgsyn.org The yield of this compound from this method is typically high, ranging from 82% to 95%. researchgate.netorgsyn.org

The purification of this compound synthesized by this method involves distillation under reduced pressure. A rapid initial distillation to collect a broad boiling point fraction is followed by a slower, more careful fractional distillation to obtain the pure product. orgsyn.org

In the context of scalability, this procedure has been successfully scaled up in a research setting. One report indicates that the reaction was carried out using five times the initial quantities of reactants in a 3-liter flask, with adjustments to the distillation times to accommodate the larger volume. orgsyn.org This suggests that the process is amenable to larger-scale laboratory preparations.

Another important synthetic route involves the reaction of fumaric acid with thionyl chloride. This reaction is notably inefficient without the use of a promoter. google.com Research has shown that iron or iron compounds act as effective promoters for this reaction. google.com The optimization of this process involves careful control of the amount of both the thionyl chloride and the iron promoter.

Detailed research findings on the effect of the iron promoter concentration on the yield of this compound are presented in the following table:

| Molar Ratio of Thionyl Chloride to Fumaric Acid | Iron Content as Fe per 100 parts Fumaric Acid | Reaction Time (hours) | Yield of Fumaryl Chloride (%) |

|---|---|---|---|

| 2.5:1 | 0.016 | 3 | 85 |

| 2.5:1 | 0.032 | 3 | 88 |

| 2.5:1 | 0.064 | 3 | 90 |

| 2.5:1 | 0.128 | 3 | 92 |

| 2.5:1 | 1.0 | 3 | 85 |

This data is derived from research on the iron-promoted synthesis of fumaryl chloride. google.com

When considering the scalability of this iron-promoted synthesis, the management of the gaseous byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), is an important factor. researchgate.net Performing the reaction in a well-ventilated fume hood with an appropriate trapping system for these acidic gases is crucial, especially on a larger scale. researchgate.net The purification of this compound from this reaction is also achieved through fractional distillation. google.com

Reactivity Profiles and Mechanistic Investigations of But 2 Enedioyl Dichloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of but-2-enedioyl dichloride involve nucleophilic acyl substitution at the two carbonyl carbons. fiveable.me As an acyl chloride, it is one of the most reactive derivatives of carboxylic acids. uomustansiriyah.edu.iq The reaction proceeds through a well-established addition-elimination mechanism. masterorganicchemistry.comyoutube.com A nucleophile first attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. fiveable.meyoutube.com Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the substitution of the chlorine atom with the nucleophile. fiveable.mekhanacademy.org Given its bifunctional nature, this compound can react with one or two equivalents of a nucleophile to yield mono- or di-substituted products.

This compound readily reacts with alcohols in a process known as alcoholysis to produce unsaturated esters and diesters. fiveable.me The reaction is typically rapid and exothermic. When one equivalent of an alcohol is used, a mixture of the monoester and diester may be formed, along with unreacted starting material. However, the use of two or more equivalents of alcohol drives the reaction to completion, yielding the corresponding unsaturated diester. The stereochemistry of the double bond in the this compound is retained in the final ester product. chemicalbook.com To neutralize the hydrogen chloride (HCl) gas evolved during the reaction, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added. uomustansiriyah.edu.iq

Table 1: Synthesis of Unsaturated Diesters from this compound

| Isomer of this compound | Nucleophile (Alcohol) | Product | Stereochemistry |

| Fumaryl (B14642384) chloride (trans) | 2 R-OH | Dialkyl fumarate | trans (E) |

| Maleoyl chloride (cis) | 2 R-OH | Dialkyl maleate | cis (Z) |

This table illustrates the reaction of the geometric isomers of this compound with a generic alcohol (R-OH) to form the corresponding diesters, highlighting the retention of the double bond geometry.

In a similar fashion to alcoholysis, this compound reacts with primary or secondary amines to form unsaturated amides and diamides. fiveable.me This aminolysis reaction is also a nucleophilic acyl substitution. fiveable.me The reaction is often performed under Schotten-Baumann conditions, which involve adding the acyl chloride to a solution of the amine in the presence of an aqueous base (like NaOH) or an organic base (like pyridine) to scavenge the HCl produced. fishersci.co.uk The use of a stoichiometric amount of the amine (i.e., two equivalents of amine per equivalent of acyl chloride) can also serve to neutralize the HCl, but this is only feasible if the amine is inexpensive and readily available. The reaction with two equivalents of an amine leads to the formation of the corresponding N,N'-disubstituted fumaramide (B1208544) or maleamide. nih.gov

Table 2: Synthesis of Unsaturated Diamides

| Reactant | Nucleophile (Amine) | Product Name | General Structure |

| Fumaryl chloride | 2 RNH₂ | N,N'-dialkylfumaramide | R-NH-CO-CH=CH-CO-NH-R (trans) |

| Maleoyl chloride | 2 R₂NH | N,N,N',N'-tetraalkylmaleamide | R₂N-CO-CH=CH-CO-NR₂ (cis) |

This table shows representative amidation reactions leading to the synthesis of diamides. The choice of amine (primary or secondary) determines the substitution pattern on the nitrogen atoms of the resulting diamide.

The high reactivity of the acyl chloride groups allows this compound to react with a variety of other heteroatom nucleophiles.

Hydrolysis: Reaction with water leads to the hydrolysis of both acyl chloride groups to form the corresponding dicarboxylic acid (fumaric acid or maleic acid) and two equivalents of HCl. fiveable.me This reaction is vigorous and demonstrates the compound's sensitivity to moisture.

Thiolysis: Thiols (R-SH) can act as nucleophiles, attacking the carbonyl carbon to produce unsaturated thioesters. With two equivalents of a thiol, a dithioester is formed.

Reaction with Carboxylates: A carboxylate salt (R-COO⁻Na⁺) can react with this compound to form a mixed dicarboxylic acid anhydride (B1165640). masterorganicchemistry.com This reaction pathway further exemplifies the versatility of nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

This compound serves as a potent bis-acylating agent in Friedel-Crafts acylation reactions, allowing for the introduction of a four-carbon unsaturated chain onto one or two aromatic rings. wikipedia.orgorganic-chemistry.org The reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). libretexts.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring. A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution on the same aromatic ring. organic-chemistry.orgchemguide.co.uk When this compound is used, it can react with two equivalents of an aromatic compound to yield a 1,4-diaryl-2-butene-1,4-dione.

While direct intramolecular Friedel-Crafts acylation requires the aromatic ring and the acyl chloride to be part of the same molecule, this compound can be a key precursor in multi-step syntheses that feature a terminal intramolecular cyclization. This approach is analogous to the Haworth synthesis used for producing polycyclic aromatic compounds. wikipedia.org For instance, an initial intermolecular Friedel-Crafts acylation between an aromatic substrate and one of the acyl chloride groups of this compound would yield an unsaturated keto-acid chloride (after hydrolysis of the second acyl group). Subsequent chemical modification, such as reduction of the ketone and the double bond, followed by conversion of the carboxylic acid back to an acyl chloride, would create a substrate poised for a final intramolecular Friedel-Crafts acylation to form a new ring. wikipedia.org Such strategies are powerful tools for the construction of complex cyclic and polycyclic systems. mdpi.com

The outcomes of Friedel-Crafts acylation reactions are governed by important selectivity principles.

Regioselectivity: The position of acylation on a substituted aromatic ring is determined by the electronic nature of the substituent already present. alexandonian.com

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) direct the incoming acyl group to the ortho and para positions due to the stabilization of the carbocation intermediate. alexandonian.com The para product often predominates due to reduced steric hindrance.

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carbonyl) direct the incoming acyl group to the meta position. alexandonian.com Highly deactivated aromatic rings may not react at all under Friedel-Crafts conditions. sigmaaldrich.com

Table 3: Regioselectivity in the Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Directing Effect | Major Product(s) (after reaction with 2 eq. of arene) |

| Toluene (-CH₃) | ortho, para-directing | 1,4-di(p-tolyl)-2-butene-1,4-dione |

| Nitrobenzene (-NO₂) | meta-directing | 1,4-di(m-nitrophenyl)-2-butene-1,4-dione |

This table predicts the major products based on the directing effects of substituents on the aromatic ring.

Stereoselectivity: A crucial aspect of reactions involving this compound is the stereochemistry of its central double bond. The geometry of the starting material—cis (maleoyl) or trans (fumaryl)—is retained in the final acylated product. The Friedel-Crafts acylation mechanism does not affect the configuration of the double bond. Therefore, fumaryl chloride will yield the trans (E)-enedione product, while maleoyl chloride will yield the cis (Z)-enedione product. This stereospecificity is a valuable feature for synthetic chemists aiming to control the geometry of the final molecule. masterorganicchemistry.com

Cycloaddition Reactions Involving the But-2-enedioyl Moiety

This compound, particularly the (E)-isomer commonly known as fumaryl chloride, is a highly reactive substrate in cycloaddition reactions due to the presence of two electron-withdrawing acyl chloride groups activating the carbon-carbon double bond. This electronic feature makes it an excellent electrophile and a potent dienophile in pericyclic reactions.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgebsco.com It is a concerted [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). organic-chemistry.orglibretexts.org this compound serves as a highly reactive dienophile in these transformations. The reactivity is driven by the significant lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, caused by the strong electron-withdrawing nature of the two carbonyl chloride moieties. This results in a smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating the reaction. organic-chemistry.orgchemistrysteps.com

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. chemistrysteps.com For instance, the trans-geometry of this compound is retained in the cyclohexene (B86901) adduct. Furthermore, when reacting with cyclic dienes, the reaction often shows high diastereoselectivity, typically favoring the endo product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. wikipedia.orgorganic-chemistry.org

Research has documented the use of this compound with various dienes to synthesize complex polycyclic architectures. These adducts are valuable intermediates, as the acyl chloride functionalities can be readily converted into other functional groups.

While the [4+2] Diels-Alder reaction is the most common pericyclic process for this compound, other modes of cycloaddition are also possible, notably the [2+2] cycloaddition. Unlike thermal [4+2] cycloadditions, which are generally allowed by the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are typically forbidden and proceed through stepwise, non-concerted mechanisms if they occur at all. libretexts.org However, photochemical [2+2] cycloadditions are symmetry-allowed and provide a direct route to cyclobutane (B1203170) derivatives.

The irradiation of this compound in the presence of an alkene can lead to the formation of a 1,2-diacylcyclobutane ring system. The reaction proceeds via the photoexcitation of the this compound molecule to an excited state, which then reacts with the ground-state alkene. These reactions are valuable for constructing strained four-membered rings, which can be challenging to synthesize via other methods.

Other, less common cycloaddition modes can also occur. For example, this compound can potentially participate in [2+2+2] cycloadditions with two other unsaturated partners, often mediated by transition metals, to form complex six-membered ring systems. mdpi.com

Role of Catalysis in this compound Transformations

Catalysis plays a crucial role in enhancing the rate, selectivity, and scope of reactions involving this compound. Both Lewis acid and organocatalytic strategies have been explored to control the outcomes of these transformations.

Lewis acids are frequently employed to accelerate Diels-Alder reactions. wikipedia.org They function by coordinating to one or both of the carbonyl oxygen atoms of the this compound. iitd.ac.in This coordination has two major effects:

Increased Reactivity : The Lewis acid withdraws electron density from the dienophile, further lowering the energy of its LUMO. This enhances the electronic interaction with the diene's HOMO, leading to a significant rate acceleration. wikipedia.orgnih.gov

Enhanced Selectivity : The presence of a bulky Lewis acid can influence the facial selectivity and enhance the endo/exo diastereoselectivity of the cycloaddition by creating a more sterically demanding transition state.

Common Lewis acids used for this purpose include aluminum trichloride (B1173362) (AlCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). wikipedia.orggoogle.com Recent studies suggest that Lewis acids accelerate these reactions not just by enhancing orbital interactions, but also by reducing the destabilizing Pauli repulsion between the reacting π-systems of the diene and dienophile. nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative for asymmetric synthesis. scienceopen.comresearchgate.net In the context of this compound, chiral organocatalysts can be used to induce enantioselectivity in cycloaddition reactions.

One common strategy involves the reaction of this compound with a chiral secondary amine catalyst. This forms a chiral iminium ion intermediate in situ. The iminium ion is a highly activated dienophile, and the steric environment created by the chiral catalyst directs the approach of the diene, leading to the formation of one enantiomer of the product preferentially. This approach is a cornerstone of asymmetric Diels-Alder reactions. Following the cycloaddition, the catalyst is regenerated, and the product is released, typically through hydrolysis of the iminium ion functionality. This methodology allows for the synthesis of optically active six-membered rings with high levels of stereocontrol. researchgate.net

Detailed Mechanistic Pathways and Intermediate Characterization

The cycloaddition reactions of this compound are understood to proceed via highly ordered, cyclic transition states, characteristic of pericyclic reactions. ebsco.com The Diels-Alder reaction, in particular, is considered a prototypical example of a concerted mechanism, where bond formation and bond breaking occur in a single step without the formation of a discrete intermediate. wikipedia.orgyoutube.com

The stereochemical outcome is dictated by the geometry of this transition state. In the reaction with cyclic dienes, the endo transition state is often favored electronically over the exo alternative. This preference is explained by secondary orbital interactions, where the p-orbitals of the electron-withdrawing carbonyl groups on the this compound overlap favorably with the p-orbitals of the C2 and C3 atoms of the diene.

While the thermal [4+2] reaction is concerted, catalyzed versions may exhibit mechanistic variations. For example, strong Lewis acid catalysis can sometimes polarize the transition state to such a degree that it gains partial zwitterionic character, blurring the line between a purely concerted and a stepwise pathway.

Characterization of these fleeting transition states and any potential short-lived intermediates is challenging. Modern research relies heavily on computational chemistry, such as Density Functional Theory (DFT), to model the reaction pathways. These calculations provide insights into the energies of different transition states (e.g., endo vs. exo), activation barriers, and the electronic nature of the species involved. Experimental evidence is often gathered through kinetic studies, isotopic labeling experiments, and the analysis of selectivity patterns under various catalytic conditions to support proposed mechanistic pathways. iitd.ac.innih.govmdpi.com

Spectroscopic Probing of Reactive Intermediates

The identification and characterization of short-lived reactive intermediates are paramount for elucidating reaction mechanisms. Various spectroscopic techniques have been employed to probe these transient species in reactions involving this compound.

One notable area of investigation has been the photodissociation dynamics of fumaryl chloride in the gas phase. Studies utilizing resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight (TOF) mass spectrometry have provided detailed insights into the primary dissociation pathways upon UV excitation. acs.orgnih.gov In one such study, fumaryl chloride was photodissociated at 235 nm, and the nascent chlorine atoms (Cl) were detected. acs.orgnih.gov

The use of REMPI-TOF allowed for the determination of the translational energy distribution and the recoil anisotropy of the ejected chlorine atoms. acs.orgnih.gov The results indicated the formation of chlorine atoms in both their ground (²P₃/₂) and spin-orbit excited (²P₁/₂) states. acs.orgnih.gov The translational energy distribution was found to have two components, a fast and a slow one, suggesting that the dissociation occurs on different potential energy surfaces. acs.orgnih.gov

| Spectroscopic Technique | Investigated Reaction | Intermediate/Product Detected | Key Findings |

| REMPI-TOF | Photodissociation of fumaryl chloride at 235 nm | Chlorine atoms (Cl and Cl*) | - Detection of both ground and spin-orbit excited state Cl atoms. acs.orgnih.gov - Bimodal translational energy distribution, indicating multiple dissociation pathways. acs.orgnih.gov - The recoil anisotropy parameter (β) was determined to be close to zero, suggesting a relatively slow dissociation process. acs.orgnih.gov |

While gas-phase studies provide fundamental insights, the reactions of this compound are often carried out in the condensed phase. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions in real-time and can be used to detect the formation and consumption of intermediates in solution. xjtu.edu.cnmdpi.comsemanticscholar.orgnih.govresearchgate.net For instance, in polymerization reactions, the disappearance of the characteristic C=O stretching band of the acyl chloride and the appearance of new bands corresponding to the ester or amide linkages can be monitored to follow the reaction progress. This technique allows for the observation of any transient intermediates that have a sufficiently long lifetime and a distinct infrared signature.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the reactivity of this compound and for optimizing reaction conditions. However, detailed kinetic data for the reactions of this compound are not extensively reported in the literature. Nevertheless, insights can be gained from studies of analogous systems and related reactions.

The aminolysis of this compound is a key reaction in the formation of polyamides and other nitrogen-containing compounds. The rate of this reaction is expected to be rapid, characteristic of the reaction between an acyl chloride and an amine. Kinetic investigations of the aminolysis of other acyl chlorides have often revealed a stepwise mechanism involving a tetrahedral intermediate. researchgate.netresearchgate.net The rate of the reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the acyl chloride.

In the context of polymerization, such as the synthesis of oligo(poly(ethylene glycol) fumarate), the reaction time provides a qualitative measure of the reaction rate. The molecular weight of the resulting polymer is dependent on the reaction time, among other factors, indicating that the kinetics of the polymerization play a crucial role in determining the properties of the final product. researchgate.netnih.gov

The dechlorination of poly(vinyl chloride) using NaOH in ethylene (B1197577) glycol has been reported to follow first-order kinetics. researchgate.net While this is a different type of reaction, it demonstrates a kinetic approach that could be applied to study the reactions of this compound.

| Reaction Type | Analogous System/Related Reaction | Kinetic Findings |

| Hydrolysis | Alkaline hydrolysis of maleimide (B117702) | Complex pH-dependent kinetics, suggesting the involvement of both ionized and un-ionized species. nih.gov |

| Aminolysis | Aminolysis of diaryl carbonates | Stepwise mechanism through a tetrahedral intermediate, with the rate-determining step depending on the basicity of the amine. researchgate.net |

| Polymerization | Synthesis of oligo(poly(ethylene glycol) fumarate) | Reaction time influences the molecular weight of the polymer, highlighting the importance of reaction kinetics. researchgate.netnih.gov |

| Dechlorination | Dechlorination of PVC in NaOH/ethylene glycol | The reaction follows first-order kinetics with an apparent activation energy of 170 kJ/mol. researchgate.net |

Applications of But 2 Enedioyl Dichloride in Advanced Organic Synthesis

Synthesis of Functionalized Heterocyclic Compounds

The electrophilic nature of the acyl chloride groups allows but-2-enedioyl dichloride to react readily with a variety of dinucleophiles, leading to the formation of diverse heterocyclic systems. This reactivity is fundamental to its application in the synthesis of important nitrogen- and oxygen-containing ring structures.

This compound, primarily the cis-isomer (maleoyl chloride), is a key precursor for maleimide (B117702) derivatives. Maleimides are five-membered heterocyclic compounds that are prominent scaffolds in biologically active molecules and are used in chemical biology for bioconjugation. The synthesis typically involves the condensation reaction between maleoyl chloride or its anhydride (B1165640) precursor (maleic anhydride) and a primary amine, followed by cyclization to form the imide ring. bohrium.comresearchgate.net

The general reaction proceeds by the initial formation of a maleamic acid intermediate, which then undergoes dehydration and cyclization to yield the N-substituted maleimide. This method allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the synthesis of a large library of functionalized maleimides. researchgate.net

Succinimide (B58015) derivatives, the saturated analogs of maleimides, can also be synthesized. One pathway involves the reaction of an amine with maleoyl chloride to form the maleimide, which is subsequently reduced to the corresponding succinimide. Alternatively, succinimide intermediates can be formed directly in certain reaction pathways, for instance, through the reaction of an indole (B1671886) with a maleimide in the presence of a catalyst like zinc chloride, which initially forms a succinimide intermediate that can then be oxidized if the maleimide is desired. mdpi.com The divergent synthesis of 3-(indol-2-yl)succinimide and its subsequent dehydrogenation to 3-(indol-2-yl)maleimide highlights this relationship. rsc.org

| Precursor | Reactant | Product Class | Key Reaction Type |

|---|---|---|---|

| Maleoyl Chloride (or Maleic Anhydride) | Primary Amines (R-NH₂) | N-Substituted Maleimides | Condensation/Cyclization |

| N-Substituted Maleimide | Reducing Agent (e.g., H₂/Catalyst) | N-Substituted Succinimides | Reduction |

| Indole + Maleimide | Catalyst (e.g., ZnCl₂) | Indolyl-Succinimide Intermediate | Addition |

The utility of this compound extends beyond imides to the synthesis of a broader range of heterocycles. researchgate.net Its ability to react with molecules containing two different nucleophilic sites (e.g., amino alcohols, amino thiols, hydrazines) provides a direct route to six-membered and larger heterocyclic systems. nih.gov

For example, reaction with hydrazines can lead to the formation of pyridazine (B1198779) derivatives. Similarly, reactions with compounds containing both an amino and a hydroxyl group can yield oxazine-based structures. The stereochemistry of the this compound (cis or trans) plays a crucial role in determining the structure and stereochemistry of the resulting heterocyclic product.

The synthesis of oxygen-containing heterocycles, such as benzofurans and coumarins, can be achieved through reactions involving arynes and carbonyl compounds, demonstrating the diverse strategies for forming C-O bonds to create these ring systems. nih.gov While not a direct reaction of this compound, these methods illustrate the broader context of synthesizing oxygen heterocycles that can incorporate similar structural motifs. organic-chemistry.org

Utilization in Polymer Chemistry and Functional Materials Synthesis (Focus on Polymerization Mechanism and Architecture)

This compound is a valuable component in polymer chemistry due to its bifunctionality, which allows it to act as either a monomer for linear polymers or as a cross-linking agent to form complex polymer networks. nih.gov

Chain-growth polymerization typically involves the sequential addition of monomers to a growing chain with a reactive center, such as a radical, cation, or anion. libretexts.orgpressbooks.pub This mechanism is characteristic of vinyl monomers containing a carbon-carbon double bond. fiveable.me

While this compound contains a C=C double bond, its primary role as a monomer is in step-growth polymerization, specifically polycondensation. In this process, the two acyl chloride groups react with difunctional nucleophiles like diols or diamines. Each reaction step forms a new bond (e.g., an ester or amide) and eliminates a small molecule (HCl). The polymer chain grows in a stepwise fashion as monomers react with other monomers, dimers, and oligomers. libretexts.org

For instance, the reaction of fumaryl (B14642384) chloride with a diol yields a polyester, while its reaction with a diamine produces a polyamide. The high reactivity of the acyl chloride groups allows these polymerizations to proceed rapidly at lower temperatures compared to polycondensation reactions using dicarboxylic acids. nih.gov Although not a classic chain-growth reaction, the double bond from the but-2-enedioyl unit is incorporated into the polymer backbone, where it can be used for subsequent functionalization or cross-linking.

A cross-linking agent is a molecule that can form chemical bonds between polymer chains, transforming a collection of linear or branched polymers into a single, three-dimensional network. sigmaaldrich.com this compound is an effective cross-linking agent for polymers containing nucleophilic functional groups such as hydroxyl (-OH) or amine (-NH2) groups.

When added to a pre-formed polymer like polyvinyl alcohol or a polyamide, the two acyl chloride groups of this compound can react with functional groups on different polymer chains, creating covalent bridges. This process, known as curing or vulcanization, leads to the formation of a thermoset or an elastomer. The resulting network polymers exhibit significantly altered properties, including increased mechanical strength, thermal stability, and solvent resistance. mdpi.com The density of cross-links, controlled by the amount of this compound added, allows for the precise tuning of the final material's properties. researchgate.net

| Role | Polymerization Type | Reacts With | Resulting Linkage | Final Product |

|---|---|---|---|---|

| Monomer | Step-Growth (Polycondensation) | Diols, Diamines | Ester, Amide | Linear Polyesters, Polyamides |

| Cross-linking Agent | Cross-linking Reaction | Polymers with -OH, -NH₂ groups | Ester, Amide | Network Polymers (Thermosets) |

The versatility of this compound enables the creation of diverse and complex polymeric architectures beyond simple linear chains and networks. By carefully selecting co-monomers and reaction conditions, it is possible to synthesize branched polymers, hyperbranched polymers, and dendrimers.

For example, reacting this compound with a monomer containing three or more nucleophilic groups (an ABx type monomer) can lead to the formation of highly branched structures. These architectures are of significant interest for applications in coatings, additives, and drug delivery, as their properties differ substantially from their linear counterparts.

Furthermore, the unsaturation present in the polymer backbone serves as a reactive handle for post-polymerization modification. This allows for the grafting of side chains onto the polymer or for the implementation of secondary cross-linking reactions, for instance, via Diels-Alder chemistry or radical polymerization, to create even more complex and functional network structures. nih.gov This dual reactivity—polycondensation via the acyl chlorides and subsequent modification via the double bond—makes this compound a powerful tool for designing advanced functional materials.

Precursor for Complex Natural Product Synthesis

The defined stereochemistry and electrophilicity of this compound make it a valuable starting material in the total synthesis of intricate natural products. Its ability to participate in cycloaddition reactions and act as a linchpin to connect different molecular fragments is a key feature in synthetic strategies.

A notable example is its use in the total synthesis of the Stemona alkaloid (±)-neostenine. bris.ac.uk In this synthetic route, this compound undergoes a Diels-Alder reaction with furan. The initial cycloaddition product is not isolated but is immediately reduced in situ to the corresponding diol, which serves as a crucial intermediate for the subsequent steps of the synthesis. bris.ac.uk This initial transformation efficiently establishes the core bicyclic framework of the target molecule.

The following table outlines the initial key step involving this compound in the synthesis of (±)-neostenine.

| Step | Reactants | Key Transformation | Intermediate |

| 1 | This compound, Furan | Diels-Alder Cycloaddition | Cycloadduct |

| 2 | Cycloadduct, LiAlH4 | In situ Reduction | Diol (±)-19 |

Another application is found in the total synthesis of (±)-fumimycin, a natural product evaluated for its potential as a peptide deformylase inhibitor. In the final steps of this synthesis, a key amine intermediate is reacted with an excess of this compound to furnish the corresponding amide, which is then converted to the final natural product. This reaction highlights the role of this compound as an efficient acylating agent for installing the fumaramide (B1208544) moiety present in the target molecule.

Derivatization Strategies for Enhanced Functionality

The high reactivity of the acyl chloride groups in this compound allows for its straightforward derivatization, enabling the introduction of various functional groups. These strategies are employed to create tagged molecules for biological studies or to modify compounds for improved analytical detection.

This compound is a precursor for creating polymers and nanoparticles that can be subsequently functionalized with chemical tags, such as fluorescent dyes or ligands. google.comescholarship.org For instance, it is used in the synthesis of oligo(poly(ethylene glycol) fumarate) (OPF). nih.gov This is achieved through a condensation reaction with poly(ethylene glycol) (PEG). The resulting OPF polymer contains unsaturated double bonds along its backbone which are amenable to further reaction. google.com These double bonds can react with thiolated molecules, such as 3-mercaptopropionic acid or cysteamine, to introduce terminal carboxyl or amine groups. These functional handles can then be used to attach various active compounds, including fluorescent tags, for visualization and tracking in biological systems. google.com

A similar strategy has been applied to the modification of vault nanoparticles, where this compound is used to derivatize the particle's amine groups, preparing them for subsequent functionalization. escholarship.org

Derivatization with this compound can be employed to enhance the detection of molecules in chromatographic analyses. The reaction of this compound with primary amines, such as substituted anilines, yields stable trans-diamide derivatives. dergipark.org.tr These derivatives often exhibit improved chromatographic properties and can be readily analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The introduction of the fumaramide core can aid in the separation and provides characteristic fragmentation patterns in mass spectrometry, facilitating identification and quantification. dergipark.org.tr

The table below summarizes a study where various aniline (B41778) derivatives were synthesized for analytical characterization. dergipark.org.tr

| Reactant 1 | Reactant 2 | Product Type | Analytical Techniques Used |

| This compound | 3-Fluoroaniline | N,N'-bis(3-fluorophenyl)fumaramide | ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, GC-MS, FT-IR |

| This compound | Substituted Anilines | trans-Diamide Derivatives | ¹H-NMR, ¹³C-NMR, GC-MS, FT-IR |

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the substantial majority of the atoms of the starting materials, are powerful tools for rapidly building molecular complexity. This compound has been effectively integrated into several MCRs to generate diverse heterocyclic scaffolds.

Its bifunctional nature allows it to react with multiple nucleophiles in a sequential or concerted manner, leading to the efficient construction of complex ring systems. For example, a one-pot, three-component reaction between a primary amine, carbon disulfide, and this compound in water yields 2-thioxo-1,3-thiazolidin-4-ones. thieme-connect.com

Furthermore, this compound is utilized in the synthesis of highly substituted pyrroles. A three-component reaction involving primary amines, alkyl acetoacetates, and this compound, sometimes performed under solvent-free conditions, provides pentasubstituted pyrroles in good yields. scispace.comgoogle.com In this reaction, an enaminone is first formed in situ from the amine and the β-ketoester, which then undergoes cyclocondensation with this compound. scispace.com There have also been investigations into using this compound in MCRs for the synthesis of pyrazole (B372694) derivatives, although these efforts led to 3,5-substituted pyrazoles rather than the initially targeted bridged structures. nih.gov

The following table summarizes various multicomponent reactions that utilize this compound.

| MCR Type | Reactants | Resulting Heterocyclic System |

| Three-component | Primary amine, Carbon disulfide, this compound | 2-Thioxo-1,3-thiazolidin-4-one thieme-connect.com |

| Three-component | Primary amine, Alkyl acetoacetate, this compound | Pentasubstituted pyrrole (B145914) scispace.comgoogle.com |

| Three-component | Hydrazines, 1,3-Dicarbonyl compounds, this compound | 3,5-Substituted pyrazole nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, and its application to derivatives of but-2-enedioyl dichloride is essential for confirming covalent modifications. Through ¹H and ¹³C NMR, researchers can map the carbon-hydrogen framework of a molecule, while two-dimensional (2D) techniques establish through-bond and through-space connectivities.

When this compound reacts to form derivatives, such as amides or esters, NMR spectroscopy provides definitive evidence of the transformation. The ¹H NMR spectrum of a typical N,N'-disubstituted fumaramide (B1208544) derivative would show characteristic signals for the vinyl protons of the but-2-enedioyl backbone. Due to the trans-configuration of the double bond, these two protons are chemically equivalent and typically appear as a sharp singlet. The chemical shift of this singlet is influenced by the nature of the newly formed functional group.

Similarly, ¹³C NMR spectroscopy is highly informative. The carbon backbone of a this compound derivative gives rise to two distinct signals in the ¹³C NMR spectrum: one for the carbonyl carbons and another for the olefinic carbons. The chemical shifts of these carbons provide insight into the electronic environment and confirm the presence of the core structure. For instance, the conversion of the acyl chloride to an amide or ester results in a predictable upfield or downfield shift of the carbonyl carbon signal. Advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, which is especially critical for complex derivatives with multiple functional groups.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Olefinic CH=CH | 6.5 - 7.5 | Appears as a singlet due to molecular symmetry. Position is sensitive to the substituent on the carbonyl. |

| ¹³C | C=O (Carbonyl) | 160 - 175 | Shift depends on whether it is an ester, amide, or other derivative. Acyl chloride carbons are typically further downfield. |

| ¹³C | CH=CH (Olefinic) | 130 - 145 | The chemical environment of the double bond carbons is confirmed in this region. |

Vibrational Spectroscopy (IR and Raman) in Reaction Monitoring and Product Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful tool for real-time, in-situ monitoring of reactions involving this compound. rsc.org These non-destructive methods allow researchers to track the consumption of reactants and the formation of products by observing changes in characteristic vibrational frequencies of functional groups. rsc.orgresearchgate.net

The reaction of this compound is readily monitored by observing the strong carbonyl (C=O) stretching band of the acyl chloride group. This peak is typically found in a high-frequency region of the IR spectrum, often above 1750 cm⁻¹. As the reaction proceeds, for example in the formation of an amide or ester, the intensity of this acyl chloride band decreases. Concurrently, new C=O stretching bands corresponding to the product appear at lower frequencies (e.g., ~1650 cm⁻¹ for amides, ~1735 cm⁻¹ for esters).

Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or protic media due to the weak Raman scattering of water. rsc.org It is also highly sensitive to symmetric vibrations, making the C=C double bond stretch of the but-2-enedioyl backbone a strong and easily monitored signal. youtube.comnist.gov By tracking the relative intensities of key vibrational bands over time, kinetic data can be extracted, and reaction endpoints can be precisely determined without the need for sample extraction and offline analysis. rsc.orgresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Acyl Chloride (R-COCl) | C=O Stretch | 1750 - 1820 | IR |

| Alkene (C=C) | C=C Stretch | 1620 - 1680 | Raman (strong), IR (medium-weak) |

| Amide (R-CONR'₂) | C=O Stretch ("Amide I") | 1630 - 1680 | IR |

| Ester (R-COOR') | C=O Stretch | 1735 - 1750 | IR |

Mass Spectrometry (MS) for Identification of Reaction Products and Mechanistic Intermediates

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound derivatives, providing precise mass-to-charge ratio (m/z) information that allows for the determination of molecular weights and elemental compositions. The electron ionization (EI) mass spectrum of this compound itself shows a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of chlorine atoms and carbon monoxide. mdpi.com

In the context of its reaction products, MS is used to confirm the identity of the desired adducts. For example, reacting this compound with two equivalents of an amine (RNH₂) would yield a product with a molecular weight corresponding to the addition of two amine moieties and the loss of two HCl molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, distinguishing between compounds with the same nominal mass.

Furthermore, advanced mass spectrometry techniques are crucial for studying reaction mechanisms. By coupling MS with rapid sampling methods, it is possible to detect and characterize short-lived reaction intermediates. wikipedia.org For reactions of acyl chlorides, such as this compound, with nucleophiles, a key proposed intermediate is the tetrahedral intermediate. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can gently ionize molecules from the reaction mixture, allowing for the detection of these transient species and providing direct evidence for the proposed reaction pathway. wikipedia.org Tandem mass spectrometry (MS/MS) can then be used to fragment these isolated intermediates, yielding structural information that confirms their identity. nih.gov

X-ray Crystallography for Definitive Structural Determination of this compound Adducts

While NMR and MS provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for establishing stereochemistry, conformation, bond lengths, and bond angles with very high precision.

For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction can provide an exact molecular structure. The process involves growing a suitable single crystal of the compound, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the molecule is fitted. youtube.com

Research on related compounds, such as the methyl ester of a bis(valine)fumaramide derivative, has utilized X-ray crystallography to determine the precise solid-state structure. Such an analysis would confirm the expected trans-geometry of the central double bond and reveal the conformation of the amide or ester substituents, as well as detailing intermolecular interactions like hydrogen bonding that dictate the crystal packing. This level of structural detail is invaluable for understanding structure-property relationships and for rational drug design where the precise shape of a molecule is critical.

Chromatographic and Separation Techniques for Purity and Reaction Progress Assessment

Chromatographic techniques are fundamental for both the analysis and purification of this compound and its reaction products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment of a reaction mixture.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable derivatives. It can effectively separate starting materials, products, and byproducts, providing a clear picture of the reaction's progress and the purity of the final product.

For less volatile or thermally sensitive compounds, which includes many larger derivatives of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. By selecting an appropriate stationary phase (e.g., normal-phase or reverse-phase silica) and mobile phase, complex mixtures can be efficiently separated. An ultraviolet (UV) detector is often used with HPLC, as the α,β-unsaturated carbonyl system present in these derivatives is typically UV-active, making them easy to detect. By running standards, HPLC can be used to quantify the concentration of each component, allowing for the calculation of reaction yield and the assessment of product purity with high accuracy. Traditional offline analysis by various chromatographic techniques remains a primary approach for in-process controls in chemical synthesis. rsc.org

Theoretical and Computational Investigations on But 2 Enedioyl Dichloride

Quantum Chemical Studies on Electronic Structure and Reactivity

A fundamental understanding of a molecule's reactivity and electronic properties begins with quantum chemical studies. These investigations can reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. For But-2-enedioyl dichloride, a detailed FMO analysis would provide insights into its electrophilic nature, driven by the electron-withdrawing acyl chloride groups. However, specific calculations detailing the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound are not found in the surveyed literature.

Analysis of Electrostatic Potential and Charge Distribution

The electrostatic potential surface of a molecule maps the charge distribution and is instrumental in predicting sites for nucleophilic or electrophilic attack. For this compound, it is expected that the carbonyl carbons would exhibit a significant positive electrostatic potential, making them highly susceptible to attack by nucleophiles. A quantitative analysis of the charge distribution, for instance through Natural Bond Orbital (NBO) analysis, would provide precise atomic charges, further clarifying the reactive sites. Regrettably, published studies with detailed electrostatic potential maps or specific charge distribution data for this compound are not available.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can elucidate detailed reaction pathways and determine activation energies. For a reactive molecule like this compound, DFT calculations would be invaluable for understanding its reactions, such as polymerization or nucleophilic acyl substitution. Such studies could provide a theoretical foundation for optimizing reaction conditions and predicting product distributions. At present, there is a lack of published DFT studies that specifically map out the reaction pathways of this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. For this compound, MD simulations could reveal the preferred conformations of the molecule in different solvents and how the solvent influences its reactivity. This is particularly relevant for understanding reactions in solution, where solvent interactions can significantly affect the reaction rate and outcome. A thorough search of the literature did not yield any studies focused on the molecular dynamics of this compound.

Prediction of Spectroscopic Signatures for Novel this compound Derivatives

Computational methods can also be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of molecules. This is especially useful for identifying and characterizing novel derivatives of this compound. By calculating these spectroscopic signatures, researchers can have a theoretical benchmark to compare with experimental data, aiding in the confirmation of new chemical structures. However, there are no available computational studies that predict the spectroscopic signatures for derivatives of this compound.

Emerging Research Frontiers and Future Perspectives for But 2 Enedioyl Dichloride Chemistry

Sustainable and Eco-friendly Synthetic Approaches

The conventional synthesis of but-2-enedioyl dichloride often involves reagents like thionyl chloride or phthaloyl chloride, which raise environmental and safety concerns. orgsyn.orggoogle.com Consequently, a significant research thrust is the development of greener synthetic routes that minimize waste, avoid hazardous chemicals, and improve energy efficiency.

One promising strategy is the adoption of solvent-free reaction conditions. For instance, methods using solid phosgene (B1210022) equivalents like bis(trichloromethyl)carbonate (triphosgene) can proceed without a solvent, simplifying the process and reducing environmental pollution by eliminating solvent waste streams. Another approach involves catalysis to replace stoichiometric reagents. Iron compounds, for example, have been shown to effectively promote the reaction between fumaric acid and thionyl chloride, allowing for higher yields under controlled conditions. google.com

Furthermore, the exploration of bio-based solvents and reagents is gaining traction. Furan-based dicarbonyl chlorides, derived from biomass, present a renewable alternative to petroleum-derived precursors. rsc.org The development of methods to produce this compound from bio-based fumaric acid, which is accessible via fermentation, is a key goal for creating a fully sustainable production pipeline.

| Synthetic Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Methods (e.g., Thionyl Chloride) | Use of conventional, harsh chlorinating agents. orgsyn.org | Established, high reactivity. | Generates corrosive byproducts (HCl, SO2), safety concerns. |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent medium. | Reduced waste, simplified purification, lower environmental impact. | Potential for high viscosity, heat transfer issues. |

| Catalytic Methods (e.g., Iron promotion) | Use of catalysts to improve reaction efficiency. google.com | Higher yields, milder conditions, reduced reagent usage. | Catalyst recovery and cost. |

| Bio-based Feedstocks | Utilizing fumaric acid from fermentation or other bio-derived precursors. rsc.org | Renewable sourcing, reduced carbon footprint. | Purity of bio-based feedstocks, cost-competitiveness. |

Flow Chemistry and Microreactor Technology for Efficient Synthesis

Flow chemistry and microreactor technology (MRT) are revolutionizing the synthesis of highly reactive and hazardous chemicals like this compound. By performing reactions in continuous-flow systems with small channel dimensions, MRT offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to significant improvements in safety, efficiency, and scalability.

The synthesis of acyl chlorides often involves toxic and unstable reagents like phosgene. Flow chemistry enables the on-demand, in-situ generation of such reagents, minimizing the risks associated with their storage and transport. The confined space within a microreactor enhances safety by limiting the volume of hazardous material present at any given time. This technology provides extremely efficient heat and mass transfer, which allows for highly exothermic reactions to be controlled precisely, preventing runaway reactions and the formation of byproducts.

Research has demonstrated that continuous-flow processes can drastically reduce reaction times and improve yields compared to traditional batch methods. For example, the automated, continuous production of related compounds like aryl sulfonyl chlorides has shown significant improvements in space-time yield. The modular nature of flow systems also allows for the integration of multiple synthetic and purification steps into a single, streamlined process, accelerating the path from building blocks to more complex molecules.

| Parameter | Batch Synthesis | Flow Chemistry / Microreactor Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents. | Inherently safer due to small reactor volumes and in-situ reagent generation. |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Reaction Time | Typically longer, from hours to days. | Significantly shorter, from seconds to minutes. |

| Process Control | Difficult to precisely control mixing and temperature. | Precise control over temperature, pressure, and residence time. |

| Scalability | Challenging; requires re-optimization ("scale-up" issues). | Easier scalability by "numbering-up" (running reactors in parallel). |

Chemo- and Biocatalytic Applications

The dual reactivity of the acyl chloride groups makes this compound a versatile substrate for various catalytic transformations, enabling the synthesis of a wide range of functional molecules.

In chemocatalysis , this compound is widely used in Friedel-Crafts acylation reactions. With a Lewis acid catalyst such as aluminum chloride (AlCl₃), it can react with aromatic compounds to produce 1,4-diaryl-2-butene-1,4-diones. orgsyn.org These products serve as important intermediates for synthesizing heterocyclic compounds and other complex organic architectures. The rigid trans-geometry of the but-2-enedioyl backbone imparts specific stereochemical constraints on the products of these reactions.

The frontier of biocatalysis with highly reactive substrates like this compound is rapidly expanding. While the compound's reactivity with water presents a challenge for traditional aqueous enzymatic systems, advancements in non-aqueous biocatalysis are creating new opportunities. ftb.com.hrtudelft.nl Enzymes, particularly lipases, can function in organic solvents, ionic liquids, or deep eutectic solvents, where the degradation of the acyl chloride is minimized. nih.govmdpi.com This allows for highly selective, enzyme-catalyzed transformations. Potential applications include:

Enzymatic Polymerization: Lipases can catalyze the ring-opening polymerization of lactones and the polycondensation of dicarboxylic acids (or their activated derivatives) with diols to form polyesters. nih.govh-its.org Applying this to this compound could lead to the green synthesis of novel, biodegradable polyesters and polyamides under mild conditions. nih.gov

Selective Acylation: The high selectivity of enzymes could be harnessed to perform regioselective acylations of complex polyfunctional molecules, such as natural products or pharmaceuticals, a task that is often difficult to achieve with conventional chemical methods.

| Catalysis Type | Reaction Example | Catalyst | Key Advantages & Research Focus |

|---|---|---|---|

| Chemocatalysis | Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) | Synthesis of symmetric diketones; intermediates for heterocycles. orgsyn.org |

| Biocatalysis | Polyester/Polyamide Synthesis | Lipases (e.g., Candida antarctica Lipase B) | Green, mild reaction conditions; synthesis of biodegradable polymers. nih.gov |

| Biocatalysis | Selective Amide/Ester Formation | Lipases, Proteases | High chemo- and regioselectivity in non-aqueous media; synthesis of fine chemicals. ftb.com.hr |

Development of this compound in Advanced Materials Design

The rigidity, linearity, and bifunctionality of this compound make it an exceptional monomer and cross-linking agent for the design of advanced materials with tailored properties. Its ability to readily undergo condensation polymerization with diols and diamines is foundational to the synthesis of high-performance polyesters and polyamides. physicsandmathstutor.com

A particularly exciting frontier is the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. nih.gov The high reactivity of this compound allows it to react with amine- or alcohol-functionalized linkers either before or during MOF assembly to form robust amide or ester bonds. This strategy can be used to:

Create Functional Porous Materials: The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them candidates for gas storage, separation, and catalysis. nih.gov

Develop Conductive MOFs: By incorporating the conjugated backbone of the fumaroyl unit into the MOF structure, it is possible to facilitate electron delocalization. This is a key strategy in the design of 2D conductive MOFs for applications in electronics, sensors, and thermoelectric devices. rsc.org

Post-Synthetic Modification: this compound can be used as a reactive cross-linker to modify existing polymers or frameworks, enhancing their mechanical stability and thermal resistance.

| Material Class | Role of this compound | Resulting Properties | Potential Applications |

|---|---|---|---|

| Polyamides | Monomer | High thermal stability, mechanical strength (e.g., similar to Kevlar). chemguide.co.uk | High-performance fibers, engineering plastics. |

| Polyesters (e.g., Poly(propylene fumarate)) | Monomer | Biodegradability, cross-linkable double bond. scientificlabs.co.uk | Tissue engineering scaffolds, drug delivery systems. |

| Metal-Organic Frameworks (MOFs) | Linker Precursor / Modifier | High porosity, structural rigidity, potential for conductivity. nih.govchemrxiv.org | Gas separation, catalysis, chemical sensors, electronics. |

Computational Design and In Silico Exploration of Novel Transformations

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating research into this compound chemistry. Methods such as Density Functional Theory (DFT) provide deep insights into the molecule's electronic structure, reactivity, and potential reaction pathways, guiding experimental efforts and enabling the rational design of new materials and processes.

Key areas of computational exploration include:

Reaction Mechanism Elucidation: DFT calculations can map the energy profiles of reactions involving this compound, such as its role in polymerization or Diels-Alder reactions. rsc.org This helps researchers understand stereoselectivity and optimize reaction conditions for desired outcomes.

Predicting Reactivity: Computational tools can calculate reactivity descriptors (e.g., frontier molecular orbital energies, electrostatic potential maps) to predict how this compound will interact with different reagents and catalysts. researchgate.net This can guide the discovery of novel transformations that have not yet been explored experimentally.

Materials Design: In silico screening allows for the prediction of the properties of hypothetical materials, such as the electronic band gap of a conductive MOF or the mechanical strength of a new polyamide, before undertaking laborious synthesis. This accelerates the discovery of advanced materials derived from this compound for specific applications. For example, computational studies can elucidate the role of metal-ligand interfaces in conductive MOFs, providing design principles for enhancing charge mobility.

| Computational Method | Research Application | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Studying reaction mechanisms (e.g., Diels-Alder, polymerization). rsc.org | Transition state energies, reaction kinetics, stereoselectivity. |

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity and regioselectivity in reactions. researchgate.net | Identification of electrophilic/nucleophilic sites, LUMO/HOMO energies. |

| Molecular Dynamics (MD) Simulation | Modeling polymer chain conformations and bulk properties. | Glass transition temperatures, mechanical modulus, diffusion of small molecules. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding in MOFs and other complex materials. | Nature of metal-ligand bonds, charge distribution, electronic stability. |

Conclusion

Synthesis of Current Knowledge and Significant Contributions